Home > Products > Screening Compounds P115840 > 4-amino-N'-(2-methoxyphenyl)-N-phenylmethoxy-1,2,5-oxadiazole-3-carboximidamide
4-amino-N'-(2-methoxyphenyl)-N-phenylmethoxy-1,2,5-oxadiazole-3-carboximidamide -

4-amino-N'-(2-methoxyphenyl)-N-phenylmethoxy-1,2,5-oxadiazole-3-carboximidamide

Catalog Number: EVT-3994902
CAS Number:
Molecular Formula: C17H17N5O3
Molecular Weight: 339.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Amino-N'-(benzoyloxy)-N-(2-methoxyphenyl)-1,2,5-oxadiazole-3-carboximidamide is a small organic molecule that has been identified as a potential lead compound for the inhibition of human dihydrofolate reductase (DHFR) []. It belongs to the class of 1,2,5-oxadiazole derivatives, which are known for their diverse biological activities. This particular compound exhibits strong binding affinity towards the methotrexate binding site of human DHFR and shows promise for further investigation in the context of rheumatoid arthritis.

Molecular Structure Analysis

The molecular structure of 4-amino-N'-(benzoyloxy)-N-(2-methoxyphenyl)-1,2,5-oxadiazole-3-carboximidamide has been investigated through computational modeling studies []. The molecule consists of a central 1,2,5-oxadiazole ring substituted at the 3-position with a carboximidamide group. The N' atom of the carboximidamide moiety is further substituted with a benzoyloxy group, and the N atom is substituted with a 2-methoxyphenyl group.

Mechanism of Action

Computational docking studies suggest that 4-amino-N'-(benzoyloxy)-N-(2-methoxyphenyl)-1,2,5-oxadiazole-3-carboximidamide interacts with the methotrexate binding site of human DHFR through 21 amino acid residues, with a binding energy (ΔG) of -9.6 kcal/mol []. This binding interaction is proposed to inhibit the enzymatic activity of DHFR.

Applications

The primary application of 4-amino-N'-(benzoyloxy)-N-(2-methoxyphenyl)-1,2,5-oxadiazole-3-carboximidamide, as identified in the literature, is in the field of computational drug discovery for rheumatoid arthritis []. This compound was identified through a high-throughput virtual screening campaign targeting human DHFR. The strong binding affinity towards DHFR, coupled with its predicted drug-like properties, makes it a promising candidate for further investigation as a potential therapeutic agent for rheumatoid arthritis.

4-amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide (IDO5L)

Compound Description: IDO5L is a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 in the low nanomolar range. [, ] It is being investigated as a potential positron emission tomography (PET) probe for imaging IDO1 expression. []

Reference:

Methotrexate

Compound Description: Methotrexate is a widely used drug for the treatment of rheumatoid arthritis due to its potent inhibition of human dihydrofolate reductase (DHFR). []

Relevance: While structurally distinct from the main compound, 4-amino-N'-(benzyloxy)-N-(2-methoxyphenyl)-1,2,5-oxadiazole-3-carboximidamide, this molecule was identified through computational screening to occupy the same binding cavity of DHFR as methotrexate. [] This suggests that despite the structural differences, the main compound might exhibit similar DHFR inhibitory activity.

Reference:

N-(4-Amino-1,2,5-oxadiazole-3-yl) Picolinamide

Compound Description: This compound serves as a precursor for synthesizing Cu(II) complexes with anti-cancer activity. [] The picolinamide moiety allows for chelation with copper ions.

Reference:

Series of 4-amino-1,2,5-oxadiazole Derivatives

Compound Description: This refers to a series of compounds containing the 4-amino-1,2,5-oxadiazole moiety, investigated for their ability to inhibit the interaction between phosphatidylinositol-3,4,5-trisphosphate (PI(3,4,5)P3) and the pleckstrin homology (PH) domain of AKT. [] These compounds demonstrated varying levels of inhibitory activity, with IC50 values ranging from 1.85 to 16.35 μM in a competitive SPR assay. []

Relevance: These derivatives highlight the importance of the 4-amino-1,2,5-oxadiazole scaffold in mediating interactions with the PH domain of AKT. [] The study suggests that modifications to the substituents on the oxadiazole ring can be used to fine-tune the activity and selectivity of potential inhibitors, a concept relevant to understanding the structure-activity relationship of 4-amino-N'-(benzyloxy)-N-(2-methoxyphenyl)-1,2,5-oxadiazole-3-carboximidamide.

Reference:

N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide (Compound 51)

Compound Description: This compound exhibited potent in vitro activity against the chloroquine-sensitive strain NF54 of Plasmodium falciparum (PfNF54) with an IC50 of 0.034 µM. [] It also showed a promising selectivity index of 1526. []

Relevance: This compound exemplifies a 3-acylamino analog of the 4-substituted 3-amino-1,2,5-oxadiazole scaffold. [] It highlights the impact of the aromatic substituent at the 4-position of the oxadiazole ring on antiplasmodial activity and selectivity. [] This information is valuable when considering the structure-activity relationship of 4-amino-N'-(benzyloxy)-N-(2-methoxyphenyl)-1,2,5-oxadiazole-3-carboximidamide and its potential biological activities.

Properties

Product Name

4-amino-N'-(2-methoxyphenyl)-N-phenylmethoxy-1,2,5-oxadiazole-3-carboximidamide

IUPAC Name

4-amino-N'-(2-methoxyphenyl)-N-phenylmethoxy-1,2,5-oxadiazole-3-carboximidamide

Molecular Formula

C17H17N5O3

Molecular Weight

339.3 g/mol

InChI

InChI=1S/C17H17N5O3/c1-23-14-10-6-5-9-13(14)19-17(15-16(18)21-25-20-15)22-24-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H2,18,21)(H,19,22)

InChI Key

CQCLPRRPLJJHQO-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N=C(C2=NON=C2N)NOCC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1N=C(C2=NON=C2N)NOCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.